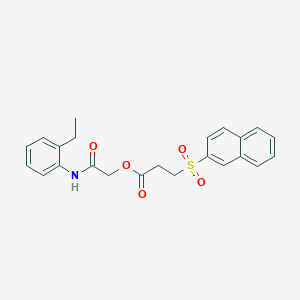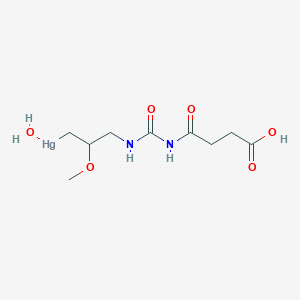![molecular formula C20H23N3O4 B229498 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine, also known as AN-9, is a novel synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. AN-9 is a piperazine derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties.
作用機序
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine is not fully understood. However, it has been proposed that 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine induces apoptosis in cancer cells by activating the caspase cascade. 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of tumor cells by inducing G1 cell cycle arrest. Additionally, 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has been shown to exhibit a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit anti-inflammatory properties. 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research. However, 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine also has some limitations for lab experiments. It has a relatively low yield of approximately 40%, which may limit its availability for certain experiments. Additionally, the mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine is not fully understood, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine. One potential direction is to further investigate its anti-cancer properties in different types of cancer. Another potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine, which may lead to the development of more effective therapeutic agents.
合成法
1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine can be synthesized in a multi-step process. The first step involves the synthesis of 4-methylphenol, which is then converted to 4-methylphenylacetic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to form the desired product, 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, 1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C20H23N3O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
2-(4-methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-16-5-7-19(8-6-16)27-15-20(24)22-11-9-21(10-12-22)14-17-3-2-4-18(13-17)23(25)26/h2-8,13H,9-12,14-15H2,1H3 |
InChIキー |
JFCMVSHSEPODEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)



![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)


![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)